ethyl {[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}formate
Description
Ethyl {[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}formate (referred to hereafter as BG15565) is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group at position 2 and a carbamoyl formate ester at position 3. Its molecular formula is C₁₇H₁₉N₃O₅S, with a molecular weight of 377.4149 g/mol . The compound’s structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 2-[[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-4-23-17(22)16(21)18-15-12-8-24-9-13(12)19-20(15)14-6-5-10(2)7-11(14)3/h5-7H,4,8-9H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHPWSBWXNPGBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C2CSCC2=NN1C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations in Thienopyrazole Derivatives
The thienopyrazole scaffold is a versatile framework for chemical modification. Key analogs of BG15565 include:
a) Ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate (CAS 103296-32-8)
- Substituent : A tert-butyl group replaces the 2,4-dimethylphenyl moiety.
- Functional Groups : Oxoacetate ester instead of carbamoyl formate.
- The oxoacetate group may alter electronic properties, influencing reactivity .
b) 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidine (BG15566, C₂₁H₂₆N₆O₂S)
- Core Structure: Pyrimidine instead of thienopyrazole.
- Substituents : Sulfonylpiperazine and pyrazole groups.
- Functional Impact : The sulfonyl group increases polarity, improving aqueous solubility. The piperazine moiety adds conformational flexibility, which may enhance binding to biological targets .
c) 5-Amino-3-hydroxy-1H-pyrazol-1-yl Methanone Derivatives (Compounds 7a and 7b)
- Core Structure: Thiophene or pyrazole linked to a methanone group.
- Functional Groups: Amino, hydroxy, and cyano/ester substituents.
Structural and Functional Comparison Table
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